![molecular formula C13H17FN2O5S B2353996 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine CAS No. 2418597-15-4](/img/structure/B2353996.png)
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine, also known as JNJ-5207852, is a small molecule antagonist of the adenosine A2A receptor. It has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mécanisme D'action
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine is a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including neurotransmission, inflammation, and cell proliferation. By blocking the adenosine A2A receptor, 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine has been found to have minimal side effects and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine has several advantages for lab experiments, including its selectivity for the adenosine A2A receptor, its well-established synthesis method, and its minimal side effects. However, it is important to note that 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine has not yet been tested in human clinical trials, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine. One area of interest is the potential use of 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine in combination with other drugs for the treatment of Parkinson's disease, Huntington's disease, and cancer. Another area of interest is the development of new analogs of 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine with improved pharmacological properties. Finally, further research is needed to determine the safety and efficacy of 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine involves several steps, starting with the reaction of 3-fluoropyridine with methanesulfonyl chloride to form 3-fluoropyridine-2-sulfonyl chloride. This intermediate is then reacted with (2R,3R)-3-methoxy-2-methylpiperidine-1-carboxylic acid to form the desired product, 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine has been extensively studied for its potential use in the treatment of Parkinson's disease and Huntington's disease. It has been shown to improve motor function and reduce neurodegeneration in animal models of these diseases. 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine has also been studied for its potential use in cancer treatment, as adenosine A2A receptors are overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-9-12(20-2)4-3-5-16(9)13(17)10-6-11(8-15-7-10)21-22(14,18)19/h6-9,12H,3-5H2,1-2H3/t9-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKANGOXVCPDMF-BXKDBHETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.